molecular formula C25H27N3O4S B298107 N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide

Cat. No. B298107
M. Wt: 465.6 g/mol
InChI Key: KQXOSMGDLRJCLO-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide, commonly known as BBS-2, is a chemical compound that has been extensively researched for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonamides, which are widely used in medicine as antibiotics, diuretics, and antidiabetic agents. BBS-2 has been shown to have promising anticancer properties, making it an attractive candidate for further study.

Mechanism of Action

The mechanism of action of BBS-2 involves its interaction with various cellular targets. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, making it more difficult for cancer cells to survive. BBS-2 also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
BBS-2 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cancer cell proliferation. BBS-2 also has antiangiogenic properties, meaning that it inhibits the formation of new blood vessels that are necessary for tumor growth. Additionally, BBS-2 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBS-2 is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, there are also several limitations to its use in lab experiments. One limitation is that BBS-2 has poor solubility in water, making it difficult to administer in vivo. Additionally, BBS-2 has not been extensively studied in animal models, so its efficacy and safety in vivo are not well established.

Future Directions

There are several future directions for research on BBS-2. One area of interest is the development of more effective methods for administering BBS-2 in vivo. This may involve the use of nanoparticles or other drug delivery systems to improve its solubility and bioavailability. Another area of interest is the study of BBS-2 in combination with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies are needed to determine the safety and efficacy of BBS-2 in animal models and ultimately, in human clinical trials.

Synthesis Methods

BBS-2 can be synthesized by a multistep process involving several chemical reactions. The initial step involves the reaction of 2-benzyloxybenzaldehyde with hydrazine to form 2-{2-[2-(benzyloxy)benzylidene]hydrazino}ethanol. This intermediate is then reacted with 3,5-dimethylbenzenesulfonyl chloride to form the final product, BBS-2.

Scientific Research Applications

BBS-2 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BBS-2 works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.

properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H27N3O4S/c1-19-13-20(2)15-23(14-19)28(33(3,30)31)17-25(29)27-26-16-22-11-7-8-12-24(22)32-18-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3,(H,27,29)/b26-16+

InChI Key

KQXOSMGDLRJCLO-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C)C

SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3)S(=O)(=O)C)C

Origin of Product

United States

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